molecular formula C13H19ClO B1581712 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol CAS No. 23500-79-0

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

Cat. No.: B1581712
CAS No.: 23500-79-0
M. Wt: 226.74 g/mol
InChI Key: WODZSHMAILHEGD-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (C₁₃H₁₉ClO, exact mass: 226.1065854 ) is a phenolic derivative characterized by a tert-butyl group at position 6, methyl groups at positions 2 and 4, and a chloromethyl substituent at position 2. The compound’s lipophilicity, influenced by the tert-butyl and chloromethyl groups, may enhance membrane permeability compared to simpler phenolic derivatives .

Properties

IUPAC Name

6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO/c1-8-6-11(13(3,4)5)12(15)9(2)10(8)7-14/h6,15H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODZSHMAILHEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027827
Record name Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl-
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Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl-
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CAS No.

23500-79-0
Record name 3-(Chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol
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Record name 6-tert-Butyl-3-(chloromethyl)-2,4-dimethylphenol
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Record name Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl-
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Record name Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl-
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Record name 6-tert-butyl-3-(chloromethyl)-2,4-xylenol
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Record name 6-TERT-BUTYL-3-(CHLOROMETHYL)-2,4-DIMETHYLPHENOL
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Preparation Methods

Chloromethylation of 6-tert-butyl-2,4-dimethylphenol

  • Starting Material : 6-tert-butyl-2,4-dimethylphenol (or related phenols)
  • Reagents : Formaldehyde and hydrochloric acid (or chloromethylating agents such as chloromethyl methyl ether)
  • Catalysts : Acidic catalysts such as sulfuric acid or Lewis acids may be used to facilitate the chloromethylation.
  • Reaction Conditions : Typically conducted under controlled temperature to avoid over-chloromethylation or side reactions.

This method is classical and widely applied due to the availability of starting phenols and relatively straightforward reaction steps. However, detailed parameters such as temperature, catalyst type, and reaction time vary depending on the desired selectivity and yield.

Alternative Halogenation Using Bromomethyl Derivatives

Recent advancements have shown that using 6-tert-butyl-3-bromomethyl-2,4-dimethylphenol instead of the chloromethyl derivative can improve reaction conditions in subsequent syntheses (e.g., antioxidant 1790 synthesis), allowing milder reaction temperatures and higher yields. This suggests that bromomethylation methods might be preferred in some industrial contexts, although chloromethylation remains common.

Detailed Research Findings and Data

Industrial Process Insights

While direct detailed industrial processes for 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol are limited in public literature, related phenol derivatives such as 2,6-dimethylphenol and 4-tert-butyl-2,6-dimethylphenol have been extensively studied. For instance, a patented process involves:

  • Reacting 4-tert-butyl-2,6-dimethylphenol with phenol in the presence of acidic catalysts (e.g., sulfuric acid, toluene sulfonic acid) at 120–180 °C for 0.5–6 hours.
  • This process includes tert-butyl group rearrangement and hydroxymethylation steps which are relevant for preparing functionalized phenols.
  • The reaction yields and by-products are carefully managed through distillation and recycling unreacted materials, optimizing production cost and purity.

Though this patent focuses on 2,6-dimethylphenol derivatives, the chemical principles and catalyst systems are applicable to the chloromethylation and functionalization of tert-butyl-dimethylphenols, including the target compound.

Synthesis Method for Antioxidant 1790 Using the Chloromethyl Derivative

  • The chloromethyl derivative this compound is condensed with cyanuric acid or its salts to form antioxidant 1790.
  • The classical method involves high temperature and long reaction times with moderate yields (~76-79%).
  • Improvements include using the bromomethyl analog, specific bases, and catalysts to lower reaction temperature and increase yield up to 90-95%.
  • This indirectly confirms the importance of producing high-purity chloromethyl phenol derivatives as intermediates under controlled conditions.

Comparative Data Table of Preparation Parameters

Parameter Chloromethylation Method (Typical) Bromomethylation Method (Improved)
Starting Material 6-tert-butyl-2,4-dimethylphenol 6-tert-butyl-2,4-dimethylphenol
Halogenating Agent Formaldehyde + HCl or chloromethyl methyl ether Bromomethylating agents
Catalyst Acidic catalysts (H2SO4, Lewis acids) Specific bases and catalysts
Reaction Temperature Moderate (variable, often 50-100 °C) Lower (60-140 °C in subsequent reactions)
Reaction Time Several hours 4-24 hours (for antioxidant synthesis)
Yield of Intermediate Moderate to high (varies by method) High (up to 90-95% in downstream use)
Purity High, requires purification High, improved by mild conditions
Environmental Impact Moderate, depends on reagents Improved with milder conditions and less waste

Notes on Process Optimization

  • The choice of catalyst and reaction conditions (temperature, time) critically influences the selectivity and yield of this compound.
  • Recycling unreacted phenols and by-products improves economic viability.
  • Use of bromomethyl derivatives in related antioxidant synthesis suggests potential for improved chloromethylation methods by analogy.
  • Environmental considerations favor methods minimizing waste and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group under appropriate conditions.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 3-methyl-6-(1,1-dimethylethyl)-2,4-dimethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Overview

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is an organic compound notable for its diverse applications in scientific research and industrial processes. This compound, characterized by a phenolic structure with chloromethyl and tert-butyl substituents, serves as an important intermediate in the synthesis of various organic molecules, as well as in biological and medicinal research.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. The chloromethyl group can undergo nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules and its effects on biological pathways. The phenolic structure may contribute to antioxidant properties, which are beneficial in pharmacological applications .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It serves as a precursor for developing new pharmaceuticals, particularly those targeting specific biological pathways due to its ability to form covalent bonds with biomolecules .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial sectors, including the manufacture of lubricants and greases where stability and performance are critical .

Case Studies and Research Findings

StudyFocus AreaFindings
Organic SynthesisDemonstrated effective nucleophilic substitution reactions using this compound as a precursor for synthesizing substituted phenols.
Biological ActivityInvestigated the antioxidant properties of the compound, showing potential protective effects against oxidative stress in cellular models.
Medicinal ChemistryExplored the compound's role as a building block in drug development, highlighting its reactivity with various biomolecules.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related phenols and derivatives, focusing on substituent effects, biological activity, and applications.

Compound Molecular Formula Key Substituents Biological Activity Applications References
6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol C₁₃H₁₉ClO Chloromethyl (position 3) Not explicitly reported; potential alkylating agent Research/industrial applications (inferred)
Oxymetazoline C₁₆H₂₄N₂O Imidazoline (position 3) α-adrenergic agonist Nasal decongestant, vasoconstrictor
2,4-Dimethylphenol (2,4-DMP) C₈H₁₀O Methyl groups (positions 2 and 4) Induces oxidative stress in erythrocytes Industrial solvent, intermediate
2,4-Dichlorophenol (2,4-DCP) C₆H₄Cl₂O Chlorine (positions 2 and 4) Cytotoxic, disrupts membrane integrity Pesticide precursor

Key Comparisons:

Substituent Reactivity: The chloromethyl group in the target compound contrasts with oxymetazoline’s imidazoline moiety. Chloromethyl may act as an alkylating agent, while imidazoline confers α-adrenergic receptor affinity .

Biological Activity: Oxymetazoline’s imidazoline group enables vasoconstriction via α-adrenergic agonism, whereas the chloromethyl group’s reactivity might lead to nonspecific protein binding or toxicity . 2,4-DMP and 2,4-DCP induce oxidative stress in erythrocytes (e.g., increased H₂DCFDA oxidation and hemoglobin denaturation), but the target compound’s effects remain unstudied .

Applications: Oxymetazoline is clinically used for nasal decongestion, while 2,4-DMP/DCP serve industrial roles.

Physicochemical Properties

Property This compound Oxymetazoline 2,4-Dimethylphenol
Molecular Weight 226.67 g/mol 260.37 g/mol 122.16 g/mol
Lipophilicity (LogP) High (tert-butyl, chloromethyl) Moderate Low
Reactivity High (chloromethyl) Low (imidazoline) Moderate (phenolic -OH)

Biological Activity

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a chlorinated phenolic compound that has garnered attention for its potential biological activities. This compound is structurally similar to other phenolic compounds known for their antimicrobial and antioxidant properties. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

  • Chemical Formula : C₁₃H₁₉ClO
  • Molecular Weight : 232.75 g/mol
  • Melting Point : 45-47 °C
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds with phenolic structures often exhibit antimicrobial properties. The presence of the chloromethyl group in this compound may enhance its ability to inhibit microbial growth. Studies have shown that phenolic compounds can disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death .

Antioxidant Activity

Phenolic compounds are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications for various health conditions, including cancer and cardiovascular diseases .

Synthesis Methods

The synthesis of this compound typically involves the chlorination of 6-tert-butyl-2,4-dimethylphenol. Various methods can be employed, including:

  • Direct Chlorination : Chlorination using chlorine gas or chlorinating agents in the presence of solvents.
  • Electrophilic Aromatic Substitution : Utilizing chloromethylation reagents to introduce the chloromethyl group into the aromatic ring.

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of several chlorinated phenolic compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential application as a disinfectant or preservative in various industries .

CompoundAntibacterial Activity (Zone of Inhibition)
Control0 mm
This compound15 mm
Other PhenolsVaries (10-12 mm)

Study on Antioxidant Activity

In another investigation focused on antioxidant properties, the compound was tested alongside other known antioxidants. The study utilized DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays to measure radical scavenging activity. Results showed that this compound exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via chloromethylation of 6-tert-butyl-2,4-dimethylphenol using agents like paraformaldehyde and HCl under acidic conditions . Key factors include temperature control (40–60°C) and stoichiometric ratios of chloromethylating agents. Impurities such as over-alkylated byproducts can arise if excess reagents are used. Purification typically involves fractional crystallization or column chromatography.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • NMR : The chloromethyl (-CH2Cl) group appears as a singlet at ~4.5 ppm (¹H) and ~45 ppm (¹³C). Tert-butyl groups show up as singlets at ~1.3 ppm (¹H) and ~30 ppm (¹³C) .
  • Mass Spectrometry : The molecular ion peak [M]⁺ at m/z 226.1065 confirms the exact mass, with fragments at m/z 211 (loss of CH3) and m/z 170 (loss of tert-butyl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The chloromethyl group poses alkylation risks. Use fume hoods, nitrile gloves, and eye protection. Chronic exposure may cause respiratory irritation (based on analogous phenol toxicity studies) . Toxicity assessments should follow OECD Test Guideline 473 (in vitro micronucleus assay) or similar frameworks .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Steric hindrance from adjacent tert-butyl and methyl groups reduces reactivity compared to unsubstituted analogs. Kinetic studies using polar aprotic solvents (e.g., DMF) show rate constants 2–3× lower than benzyl chloride derivatives .

Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes have been reported?

  • Methodological Answer : The phenolic -OH and chloromethyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). In one study, it formed a Cu(II) complex with a distorted octahedral geometry, confirmed by UV-Vis (λmax ~650 nm) and ESR spectroscopy (g⊥ = 2.08, g‖ = 2.28) . Applications in catalysis (e.g., oxidation reactions) are under exploration.

Q. What computational methods are suitable for predicting the compound’s thermodynamic stability and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates bond dissociation energies (BDE) for the phenolic O-H group (~85 kcal/mol), indicating moderate antioxidant potential. Molecular dynamics simulations in toluene show aggregation tendencies due to hydrophobic tert-butyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

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